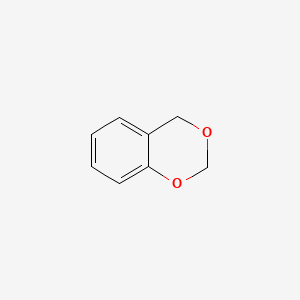

4H-1,3-Benzodioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-1,3-benzodioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIYGATPWEKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059763 | |

| Record name | 4H-1,3-Benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-27-3 | |

| Record name | 4H-1,3-Benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Benzodioxin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1,3-Benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZODIOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0SRY101FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4h 1,3 Benzodioxin and Its Derivatives

Direct Synthesis Approaches to the 4H-1,3-Benzodioxin Ring System

Direct construction of the this compound ring is a primary focus in synthetic organic chemistry. Various strategies have been developed to achieve this, ranging from classical acid-catalyzed reactions to more modern cyclization techniques.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation represents a foundational approach to the this compound skeleton. This method typically involves the reaction of a phenol (B47542) derivative with a carbonyl compound. For instance, the condensation of trimethylhydroquinone (B50269) with acetaldehyde (B116499) in the presence of an acid catalyst yields 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol as a mixture of diastereomers. nih.govacs.org This reaction is a variation of the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org In this context, the phenolic ring acts as the nucleophile. The reaction proceeds through the formation of an oxonium ion from the carbonyl compound, which then undergoes electrophilic attack by the electron-rich aromatic ring, followed by cyclization. wikipedia.org The conditions of the Prins reaction can be tuned to favor the formation of different products; for example, in the absence of water, an allylic alcohol may be formed, while an excess of formaldehyde (B43269) can lead to a dioxane. wikipedia.org

Another example of acid-catalyzed condensation is the reaction of o-hydroxybenzyl alcohol with various carbonyl compounds. The pyrolysis of o-hydroxybenzyl alcohol itself has been shown to produce o-quinone methide, a reactive intermediate that can be involved in the formation of benzodioxin structures. psu.edu

Iodocyclization Strategies for this compound-2-one Derivatives

Iodocyclization has emerged as a powerful tool for the synthesis of halogenated heterocyclic compounds, including derivatives of this compound. A general method for the synthesis of this compound-2-one derivatives has been developed utilizing this strategy. oup.com The process involves the treatment of t-butyl 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate. oup.com This reaction affords 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives in moderate to good yields. oup.com The resulting iodides can be subsequently reduced to the corresponding 4-methyl derivatives using tributyltin hydride. oup.com

This electrophilic cyclization is initiated by the attack of the iodine on the vinyl group, which then triggers the intramolecular cyclization by the carbonate oxygen. oup.comclockss.org This methodology provides a direct route to functionalized this compound-2-ones, which can serve as versatile intermediates for further synthetic transformations. acs.org

Lewis Acid-Mediated Cyclization Protocols

Lewis acids are frequently employed to facilitate cyclization reactions by activating one of the reacting partners. In the context of this compound synthesis, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have proven effective. nih.gov For example, the reaction of o-hydroxybenzyl alcohols with carbonyl compounds in the presence of a Lewis acid can promote the formation of the benzodioxin ring. uniovi.esacs.orgsyr.edu The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl group, leading to cyclization. libretexts.org The use of BF₃·OEt₂ has been specifically noted in the synthesis of related heterocyclic systems like 4H-3,1-benzoxazines, highlighting its utility in mediating such cyclizations. nih.gov The reaction conditions, including the choice of Lewis acid and solvent, can be optimized to improve yields and selectivity. syr.edu

Synthesis of Functionalized this compound Scaffolds

Beyond the direct formation of the parent ring system, significant research has been directed towards the synthesis of functionalized this compound derivatives, which often possess interesting biological or material properties.

Palladium-Catalyzed Carbonylation–Cyclization Sequences

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the construction of this compound-2-ones. This approach typically involves the carbonylation of an o-iodobenzyl alcohol derivative followed by an intramolecular cyclization. The process utilizes a palladium catalyst, often in conjunction with a ligand and a source of carbon monoxide. mdpi.comuc.ptresearchgate.netunipr.it

In a typical reaction, an o-iodobenzyl alcohol is reacted with carbon monoxide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a PdI₂/KI system. mdpi.commdpi.com This leads to the formation of an acylpalladium intermediate, which then undergoes intramolecular attack by the hydroxyl group to form the cyclic product and regenerate the palladium catalyst. This domino reaction provides an efficient route to this compound-2-ones from readily available starting materials. molaid.com The methodology has also been extended to the synthesis of related heterocycles, demonstrating its versatility. diva-portal.org

Reactions Involving Salicylic (B10762653) Acid and Acetylenic Esters for Benzodioxin-4-ones

A direct and efficient method for the synthesis of functionalized 4H-benzo[d] nih.govCurrent time information in Bangalore, IN.dioxin-4-one derivatives involves the reaction of salicylic acids with acetylenic esters. rsc.orgresearchgate.netnih.gov This reaction is often mediated by a copper(I) iodide (CuI) catalyst and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724). rsc.orgnih.gov The reaction proceeds with both mono- and disubstituted acetylenic esters. rsc.org

The proposed mechanism involves a Michael addition of the phenolic hydroxyl group of salicylic acid to the acetylenic ester, followed by an intramolecular cyclization to form the benzodioxin-4-one ring. This method has been shown to be effective for various substituted salicylic acids, although the yields can be influenced by the nature of the substituents. researchgate.net For instance, while 4-methoxysalicylic acid gave a moderate yield, the 4-bromo derivative provided a good yield of the corresponding product. researchgate.net Interestingly, attempts to use related starting materials like 3-hydroxypicolinic acid were unsuccessful. researchgate.net Another variation involves the use of acetylsalicyloyl chloride in a reaction with azulene, which, after rearrangement, forms this compound-4-ones with the azulenyl moiety at the 2-position. researchgate.netumich.edu

Table of Synthesized this compound Derivatives and Reaction Yields

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Trimethylhydroquinone | Acetaldehyde | Acid | 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol | Not specified | nih.govacs.org |

| t-Butyl 2-vinylphenyl carbonates | Iodine/NaHCO₃ | - | 4-Iodomethyl-4H-1,3-benzodioxin-2-one derivatives | Moderate to Good | oup.com |

| Salicylic acid | Acetylenic esters | CuI/NaHCO₃ | 4H-Benzo[d] nih.govCurrent time information in Bangalore, IN.dioxin-4-one derivatives | Moderate to Good | rsc.orgnih.gov |

| 4-Methoxysalicylic acid | Acetylenic ester | CuI/NaHCO₃ | 6-Methoxy-4H-benzo[d] nih.govCurrent time information in Bangalore, IN.dioxin-4-one derivative | 36 | researchgate.net |

| 4-Bromosalicylic acid | Acetylenic ester | CuI/NaHCO₃ | 6-Bromo-4H-benzo[d] nih.govCurrent time information in Bangalore, IN.dioxin-4-one derivative | 69 | researchgate.net |

| o-Iodobenzyl alcohol | Carbon Monoxide | Palladium catalyst | This compound-2-one | Not specified | mdpi.commolaid.com |

| Azulene | Acetylsalicyloyl chloride | - | 2-(Azulen-1-yl)-4H-1,3-benzodioxin-4-one | Not specified | researchgate.netumich.edu |

Formation of Benzodioxin-Fused Heterocycles (e.g., Benzodioxinones, Benzoxazines)

The synthesis of heterocyclic systems fused to the this compound core, such as benzodioxinones and benzoxazines, involves a variety of cyclization and condensation strategies. These methods provide access to complex molecular architectures that are of significant interest in synthetic and medicinal chemistry. acs.orgmdpi.com

Benzodioxinones:

The formation of 4H-benzo[d] acs.orgCurrent time information in Bangalore, IN.dioxin-4-one derivatives can be achieved through several efficient routes. One notable method involves the reaction of salicylic acids with acetylenic esters. acs.org A copper(I) iodide (CuI) mediated reaction between salicylic acid and acetylenic esters in the presence of sodium bicarbonate (NaHCO3) in acetonitrile yields functionalized benzodioxinones. acs.org This process involves the addition of the salicylic acid to the acetylenic ester, followed by an intramolecular cyclization. acs.org The reaction is effective for both monosubstituted and disubstituted acetylenic esters. acs.org

Another approach is a catalyst-free synthesis that reacts propargylic alcohols with salicylic acids in an open-air atmosphere. semanticscholar.org This strategy has been shown to be quite general, providing good yields for a variety of 2-hydroxybenzoic acids. semanticscholar.org

A mild and high-yielding process for synthesizing 1,3-benzodioxin-4-ones utilizes N-(o-hydroxyarylacyl)benzotriazoles. orientjchem.org These stable intermediates react with various aldehydes in the presence of a base like triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to afford the desired benzodioxinones. orientjchem.org This method is advantageous as it is applicable to both aliphatic and aromatic aldehydes. orientjchem.org

Synthesis of 4H-Benzo[d] acs.orgCurrent time information in Bangalore, IN.dioxin-4-ones

| Reactants | Catalyst/Reagents | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Salicylic acids and acetylenic esters | CuI, NaHCO3 | Acetonitrile | 80 °C, 24 h | Effective for mono- and disubstituted acetylenic esters. | acs.org |

| Salicylic acids and propargylic alcohols | None (Catalyst-free) | Not specified | Open-air atmosphere | General method with good yields. | semanticscholar.org |

| N-(o-hydroxyarylacyl) benzotriazoles and aldehydes | Triethylamine | THF | Room temperature, 24 h | Mild, high-yielding, works for aliphatic and aromatic aldehydes. | orientjchem.org |

Benzoxazines:

The synthesis of benzoxazines, another important class of fused heterocycles, can also be achieved from precursors related to the benzodioxin framework. For instance, N-(o-hydroxyarylacyl)benzotriazoles can be reacted with isocyanates in the presence of triethylamine to produce benzoxazine-2,4-diones in high yields. orientjchem.org This method is versatile, accommodating various aliphatic and aromatic isocyanates, although sterically demanding isocyanates may result in lower yields. orientjchem.org

Other methods for synthesizing 4H-1,3-benzoxazines include an electrochemical approach that achieves aromatic C-H oxygenation. nih.gov This method converts N-benzylamides into 4H-1,3-benzoxazines without the need for transition metals or chemical oxidizing agents, producing only hydrogen gas as a byproduct. nih.gov Additionally, iron(III) bromide (FeBr3) has been used to mediate a bromination/cyclization of olefinic amides, offering a green synthesis of bromobenzoxazines using air as the terminal oxidant. plos.org

Synthesis of Benzoxazine Derivatives

| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-(o-hydroxyarylacyl) benzotriazoles and isocyanates | Triethylamine | Benzoxazine-2,4-diones | Mild, high-yielding for various isocyanates. | orientjchem.org |

| N-benzylamides | Electrochemical (none) | 4H-1,3-Benzoxazines | Metal- and oxidant-free, produces H2 byproduct. | nih.gov |

| Olefinic amides | FeBr3, Air | Bromobenzoxazines | Green reaction conditions, good functional group tolerance. | plos.org |

Stereoselective Synthesis of this compound Analogs

The principles of diastereoselectivity are fundamental in organic synthesis, referring to the preferential formation of one diastereomer over others in a chemical reaction. rsc.orgdiva-portal.org This control is critical when synthesizing complex molecules, such as pharmaceuticals, where different diastereomers can exhibit varied biological activities. diva-portal.orgnumberanalytics.com

Diastereomeric Control in Benzodioxinol Syntheses

The synthesis of this compound analogs containing a hydroxyl group (benzodioxinols) introduces at least one chiral center, making stereocontrol a key challenge. For example, the condensation of trimethylhydroquinone with acetaldehyde via an acid-catalyzed reaction produces 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol as a mixture of two diastereomers. acs.org Achieving control over the stereochemistry at these centers is essential for producing specific, biologically active isomers.

One effective strategy for achieving enantioselective synthesis involves the use of chiral auxiliaries. An approach utilizing (R)-α-Phenethylamine as a chiral auxiliary has been reported for preparing enantiomerically pure intermediates. The key steps in this pathway include:

Reduction : A ketone intermediate is reduced using sodium borohydride (B1222165) (NaBH₄) to create a secondary alcohol. This step proceeds with high stereocontrol, yielding the alcohol with a 92% enantiomeric excess (ee).

Debenzylation : Protecting groups are subsequently removed via catalytic hydrogenation, a step that occurs without causing racemization.

Cyclization : Finally, the use of a strong base, such as potassium tert-butoxide (KOtBu), facilitates the ring closure to form the desired benzodioxin core, preserving the stereochemistry established in the reduction step.

This method demonstrates how a chiral auxiliary can effectively direct the stereochemical outcome of a reaction sequence to produce a specific diastereomer of a benzodioxinol. Another powerful technique for obtaining stereopure isomers is enzymatic kinetic resolution, which has been successfully applied to the synthesis of the enantiomers of the related 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. plos.org

Chemical Reactivity and Transformation of 4h 1,3 Benzodioxin Systems

Ring-Opening and Rearrangement Pathways

The stability of the 4H-1,3-benzodioxin ring is subject to specific reaction conditions, which can induce ring-opening or rearrangement. Elevated temperatures, for instance, can promote side reactions that include the opening of the dioxin ring. In the presence of water, some derivatives undergo oxidation that proceeds via ring-opening of the dioxin moiety. For example, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol, when oxidized in aqueous media, is believed to form an intermediate o-quinone methide which subsequently leads to the release of acetaldehyde (B116499), indicating a cleavage of the heterocyclic ring. acs.org

Acid-catalyzed hydrolysis represents a common pathway for ring-opening. The acetonide protecting group in derivatives like 5-(2,2-dimethyl-4H-1,3-benzodioxin)methanol can be removed under acidic conditions to yield the corresponding diol. researchgate.net Similarly, the hydrolysis of certain 2,2-dimethyl-4-oxo-4H-1,3-benzodioxin derivatives with aqueous potassium hydroxide (B78521) can lead to the opening of the dioxinone ring to furnish the corresponding carboxylic acid. acs.org

In a different type of transformation, some benzoxazinones, which share structural similarities, can undergo rearrangement reactions. For example, 2-benzoyl-2H-1,3-benzothiazin-4(3H)-one, formed from 2-mercaptobenzamide and phenylglyoxal, can rearrange under basic conditions. researchgate.net While not a direct example of a this compound, this illustrates the potential for rearrangement in related heterocyclic systems.

Oxidation and Reduction Chemistry of this compound Derivatives

The this compound system can undergo various oxidation and reduction reactions, typically targeting substituents or specific atoms within the heterocyclic structure. The exact nature of the transformation depends on the derivative and the reagents employed.

Oxidation Reactions: Functional groups attached to the benzodioxin core are common sites for oxidation. A hydroxyl group on the aromatic portion can be oxidized to a ketone or aldehyde using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. For instance, the primary alcohol in 5-(2,2-dimethyl-4H-1,3-benzodioxin)methanol can be oxidized to an aldehyde using manganese dioxide (MnO2). researchgate.net In another example, the oxidation of 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol in aqueous media leads to the formation of 2,5-dihydroxy-3,4,6-trimethylacetophenone. acs.org The sulfanyl (B85325) group in derivatives such as 3-cyclopentyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-one can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Conversely, functional groups on the benzodioxin scaffold can be reduced. Ketone or aldehyde groups can be converted to alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, a ketone intermediate was reduced to a secondary alcohol with 92% enantiomeric excess using NaBH₄ in the synthesis of enantiomerically pure benzodioxin intermediates. Iodomethyl groups, such as those in 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives, can be reduced to methyl groups using tributyltin hydride. oup.comresearchgate.net Furthermore, the nitro group on a 6-nitro-4H-1,3-benzodioxin derivative can be reduced, which is a common transformation in aromatic chemistry. vulcanchem.com

| Starting Material | Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | Oxidation of hydroxyl group | Potassium permanganate, Chromium trioxide | Corresponding ketone or aldehyde | |

| 3-cyclopentyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-one | Oxidation of sulfanyl group | Hydrogen peroxide, m-CPBA | Corresponding sulfoxide (B87167) or sulfone | |

| 4-iodomethyl-4H-1,3-benzodioxin-2-one | Reduction of iodomethyl group | Tributyltin hydride | 4-methyl-4H-1,3-benzodioxin-2-one | oup.comresearchgate.net |

| Generic ketone-substituted benzodioxin | Reduction of ketone | Sodium borohydride, Lithium aluminum hydride | Corresponding alcohol |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of the this compound system is amenable to substitution reactions, allowing for further functionalization.

Electrophilic Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution. For example, a 6-nitro-4H-1,3-benzodioxin derivative directs incoming electrophiles, such as in a bromination reaction with Br₂/FeBr₃, to the C5 position. vulcanchem.com The synthesis of other derivatives often involves electrophilic substitution steps, such as nitration using nitric acid and sulfuric acid, to install functional groups onto the benzene (B151609) ring. vulcanchem.com

Nucleophilic substitution reactions are crucial for introducing a wide range of functional groups onto the this compound framework. These reactions often involve the displacement of a leaving group on the aromatic ring or a side chain by a nucleophile.

For instance, the bromine atom on a 6-bromo-4H-1,3-benzodioxin derivative can be replaced through Suzuki-Miyaura coupling with arylboronic acids, demonstrating a palladium-catalyzed nucleophilic substitution pathway for carbon-carbon bond formation. vulcanchem.com Similarly, the chloro group on a 6-chloro-4H-1,3-benzodioxin moiety provides a handle for nucleophilic attack, allowing for the synthesis of various derivatives. smolecule.com The synthesis of 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline involves a key nucleophilic substitution step where 2-aminothiophenol (B119425) displaces a bromomethyl group at the 8-position. vulcanchem.com

| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-bromo-4H-1,3-benzodioxin-8-carbaldehyde | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura Coupling | Aryl-substituted benzodioxin derivative | vulcanchem.com |

| 8-bromomethyl-6-nitro-4H-1,3-benzodioxin | 2-aminothiophenol | Nucleophilic Substitution | 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline | vulcanchem.com |

| 6-bromo-2,3-dihydro-1,4-benzodioxin | 1H-1,2,4-triazole, K₂CO₃ | N-Alkylation | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole | vulcanchem.com |

Cycloaddition and Condensation Reactions

This compound derivatives can be synthesized through various cycloaddition and condensation reactions, and the ring system itself can participate in further transformations. The synthesis of the benzodioxin core often involves the condensation of a catechol or salicylic (B10762653) acid derivative with an aldehyde, ketone, or their equivalents. acs.orgthieme-connect.comthieme-connect.de For example, 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol is synthesized by the acid-catalyzed condensation of 2,3,5-trimethylbenzene-1,4-diol with acetaldehyde. thieme-connect.de

The this compound-4-one scaffold can be constructed through the reaction of salicylic acids with acetylenic esters, mediated by copper(I) iodide. rsc.org In a different approach, iodoaromatization reactions of enyne-dioxinones with iodine monochloride lead to the formation of this compound-4-ones. acs.orgacs.org

Furthermore, related o-benzoquinones, which can be seen as oxidized precursors to certain benzodioxin adducts, readily participate in hetero-Diels-Alder reactions with electron-rich dienes to yield benzodioxin structures. ias.ac.in These reactions can proceed through a two-step mechanism involving an initial [4+2] cycloaddition followed by a vulcanchem.comvulcanchem.com sigmatropic rearrangement. ias.ac.in

Condensation reactions are also employed to modify derivatives. For instance, a 6-bromo-4H-1,3-benzodioxin-8-carbaldehyde can undergo a Knoevenagel condensation with a 3-oxo-2,3-dihydrobenzofuran to form a Z-configured methylidene intermediate. vulcanchem.com

Functional Group Interconversions on the Benzodioxin Core

Functional group interconversion is a key strategy for elaborating the structure of this compound derivatives. solubilityofthings.com This involves transforming one functional group into another without altering the core heterocyclic structure.

Examples of such transformations are abundant in the synthesis of complex benzodioxin-containing molecules.

Halogenation/Dehalogenation: Hydroxyl groups on the aromatic ring can be converted into halides (e.g., using SOCl₂ or PBr₃), and these halides can serve as leaving groups for subsequent substitution reactions. vanderbilt.edu

Esterification and Hydrolysis: Carboxylic acid groups can be converted to esters, and esters can be hydrolyzed back to carboxylic acids. solubilityofthings.com For instance, the alkaline hydrolysis of an ester group on a benzodioxin derivative using lithium hydroxide afforded the corresponding carboxylic acid. researchgate.net Conversely, the synthesis of certain derivatives involves esterification of a hydroxyl group. vulcanchem.com

Amide Formation: Amine groups can be reacted with acyl chlorides to form amides, and carboxylic acids can be converted to amides. solubilityofthings.com Research has shown the direct room-temperature amidation of synthesized 1,3-benzodioxinones with primary amines to yield salicylamides. rsc.org

Reduction of Nitro Groups: A nitro group, often introduced via electrophilic nitration, can be reduced to an amine, which can then be used in a variety of further transformations. vulcanchem.com

Conversion of Alcohols to Halides: A common interconversion involves reacting an alcohol with a sulfonyl chloride to form a sulfonate ester, which is an excellent leaving group and can be readily displaced by a halide. vanderbilt.edu

Iodocyclization: In a specific synthetic method, t-butyl 2-vinylphenyl carbonates react with iodine to form 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives, which can then be further modified. oup.comresearchgate.net

These transformations highlight the utility of the this compound system as a modifiable template in the strategic design and synthesis of complex organic molecules.

Structural Modification and Derivatization of 4h 1,3 Benzodioxin

Synthesis and Investigation of Substituted 4H-1,3-Benzodioxin Derivatives

The introduction of substituents at various positions of the this compound core allows for the fine-tuning of its chemical and physical properties. Research has explored the addition of alkyl, aryl, halogen, oxygen, and nitrogen-containing moieties.

Alkyl and aryl groups can be incorporated into the this compound structure, primarily at the C2 and C4 positions.

One method involves the reduction of halogenated intermediates. For instance, 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives can be cleanly reduced using tributyltin hydride in benzene (B151609) at room temperature. This process displaces the iodine atom with hydrogen, yielding the corresponding 4-methyl-4H-1,3-benzodioxin-2-one derivatives in good to excellent yields rsc.org.

Another versatile method for introducing a range of substituents involves the reaction of stable N-(o-hydroxyarylacyl)benzotriazoles with various aldehydes in the presence of a base like triethylamine (B128534). This reaction affords 2-substituted-4H-1,3-benzodioxin-4-ones. This approach has been successfully used to synthesize derivatives with both alkyl (e.g., ethyl, propyl) and aryl (e.g., phenyl, furyl) groups at the C2 position.

Table 1: Synthesis of Alkyl and Aryl Substituted this compound-4-one Derivatives

| Compound Name | Substituent at C2 | Yield (%) |

| 2-Ethyl-1,3-benzodioxin-4-one | Ethyl | 94% |

| 8-Methyl-2-phenyl-4H-1,3-benzodioxin-4-one | Phenyl | 52% |

| 8-Methyl-2-propyl-4H-1,3-benzodioxin-4-one | Propyl | 92% |

Halogenation of the this compound system has been achieved through several synthetic routes, providing valuable intermediates for further modification.

A notable method is the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives. rsc.orgorganic-chemistry.org Treatment of these precursors with iodine in the presence of sodium hydrogencarbonate leads to the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives in moderate to good yields. rsc.orgorganic-chemistry.org This reaction provides a direct pathway to introduce an iodinated methyl group at the C4 position. rsc.org

Halogen atoms can also be introduced onto the benzene ring of the benzodioxin core. For example, the synthesis of 6-Bromo-2-(2-furyl)-4H-1,3-benzodioxin-4-one has been reported with a 75% yield. This demonstrates that the aromatic portion of the scaffold can be functionalized with halogens like bromine.

Table 2: Synthesis of Halogenated this compound Derivatives

| Compound Name | Starting Material | Reagents | Yield | Reference |

| 4-Iodomethyl-4H-1,3-benzodioxin-2-one | t-Butyl 2-vinylphenyl carbonate | I₂, NaHCO₃ | Good | rsc.orgorganic-chemistry.org |

| 6-Bromo-2-(2-furyl)-4H-1,3-benzodioxin-4-one | N/A | N/A | 75% |

The most extensively studied oxygen-containing functionalizations are the benzodioxinones, specifically the this compound-4-one and this compound-2-one skeletons.

A general method for synthesizing this compound-2-one derivatives is based on the iodocyclization of t-butyl o-vinylphenyl carbonates. rsc.orgorganic-chemistry.org This reaction constructs the heterocyclic ring and incorporates a carbonyl group at the C2 position simultaneously. rsc.org

The synthesis of 4H-benzo[d] organic-chemistry.orgmdpi.comdioxin-4-one derivatives has been efficiently achieved through a copper(I) iodide (CuI) mediated reaction. This method involves the addition between salicylic (B10762653) acids and acetylenic esters in a basic medium (NaHCO₃), followed by intramolecular cyclization. rsc.orgmdpi.comnih.gov This strategy is versatile, accommodating both mono- and disubstituted acetylenic esters. rsc.orgmdpi.com Another approach involves the reaction of N-(o-hydroxyarylacyl)benzotriazoles with aldehydes.

Table 3: Synthesis of this compound-one Derivatives

| Compound Class | Synthetic Method | Key Reagents | Reference |

| This compound-2-ones | Iodocyclization | I₂, NaHCO₃ | rsc.orgorganic-chemistry.org |

| This compound-4-ones | Cu-mediated cyclization | Salicylic acid, Acetylenic ester, CuI, NaHCO₃ | rsc.orgmdpi.comnih.gov |

The introduction of nitrogen-based functional groups represents an important avenue for derivatization. While direct synthesis of amino- or isocyanate-substituted 4H-1,3-benzodioxins is not widely reported, the conversion of existing benzodioxin cores into nitrogen-containing derivatives has been demonstrated.

Specifically, 4H-benzo[d] organic-chemistry.orgmdpi.comdioxin-4-one derivatives serve as versatile intermediates for amidation. mdpi.com These compounds can be treated with various primary amines at room temperature to readily afford the corresponding salicylamides in moderate to good yields. rsc.orgmdpi.com This reaction effectively opens the dioxinone ring to form an amide linkage. For example, the reaction of a synthesized 1,3-benzodioxinone with n-propylamine in the presence of DMAP and DBU in acetonitrile (B52724) resulted in the formation of the expected salicylamide in good yield. mdpi.com

Based on the available literature, specific synthetic methods for preparing this compound derivatives bearing primary amine (-NH₂) or isocyanate (-NCO) functionalities directly on the heterocyclic scaffold have not been identified.

Table 4: Amidation of 4H-Benzo[d] organic-chemistry.orgmdpi.comdioxin-4-ones

| Benzodioxinone Reactant | Amine Reactant | Product | Yield | Reference |

| 4H-Benzo[d] organic-chemistry.orgmdpi.comdioxin-4-one derivative | n-Propylamine | Salicylamide derivative | Good | mdpi.com |

| 4H-Benzo[d] organic-chemistry.orgmdpi.comdioxin-4-one derivative | Isopropylamine | Salicylamide derivative | Moderate to Good | mdpi.com |

| 4H-Benzo[d] organic-chemistry.orgmdpi.comdioxin-4-one derivative | Benzylamine | Salicylamide derivative | Moderate to Good | mdpi.com |

Fused Heterocyclic Systems Incorporating the Benzodioxin Motif

The creation of fused-ring systems that incorporate the this compound motif with other heterocyclic structures is a strategy to generate novel and complex molecular architectures.

A review of the current scientific literature did not yield specific synthetic methods for the creation of fused heterocyclic systems where a benzofuran ring is directly conjugated with the this compound motif. While numerous methods exist for the synthesis of benzofurans, specific examples of their fusion to the this compound core were not found. nih.govscienceopen.com

Triazole-Benzodioxin Conjugates

The conjugation of a triazole ring with a benzodioxin moiety represents a significant area of research in medicinal chemistry. Triazoles are known for their chemical stability and diverse biological activities. When combined with the benzodioxin scaffold, the resulting conjugates have shown promise in various therapeutic areas.

A series of 1,2,4-triazole derivatives incorporating a 1,4-benzodioxan fragment, a structural isomer of this compound, have been designed and synthesized. These compounds were evaluated for their potential as inhibitors of methionine aminopeptidase type II (MetAP2), a target for anti-cancer therapies. In one study, several synthesized compounds demonstrated potent biological activity against the HEPG2 cancer cell line.

One of the most active compounds from this series, designated as 5k , exhibited an IC₅₀ value of 0.81 µM against the HEPG2 cell line and 0.93 µM against MetAP2. Docking simulations were performed to understand the binding interaction of compound 5k within the active site of the MetAP2 enzyme. Furthermore, apoptosis and Western blot assays confirmed the anti-tumor activity of this compound, suggesting that it may serve as a promising lead for the development of new anti-cancer agents.

| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) |

| 5k | HEPG2 | 0.81 |

| 5k | MetAP2 | 0.93 |

Chromenone-Benzodioxin Conjugates

The synthesis of hybrid molecules containing a chromone (4H-chromen-4-one) moiety linked to a this compound ring is an area of interest in the design of new bioactive compounds. Chromones are a class of oxygen-containing heterocyclic compounds that are present in many natural products and are known to possess a wide range of pharmacological properties. The strategy of creating hybrid analogs by combining chromone with other heterocyclic units is a common approach in drug discovery to enhance biological activity. nih.govnih.gov

Oxazolidinone-Benzodioxin Conjugates

Oxazolidinones are an important class of synthetic antibacterial agents. The conjugation of an oxazolidinone ring to a benzodioxin scaffold has been investigated as a strategy to develop novel antibiotics. In a recent study, a series of new oxazolidinone derivatives were synthesized by incorporating a benzodioxin moiety.

These novel conjugates were evaluated for their in vitro activity against Mycobacterium abscessus, a challenging pathogen to treat due to its resistance to many common antibiotics. The research employed a strategic structural extension by introducing various functional groups, including oxime, nitrile, amide, amidoxime, and oxime ester, to the benzodioxin-oxazolidinone scaffold.

The results of the study were promising, with one of the derivatives, an amidoxime-containing conjugate, demonstrating superior activity compared to linezolid, a clinically used oxazolidinone antibiotic. This suggests that the benzodioxin moiety can be effectively utilized to enhance the antibacterial properties of oxazolidinones.

| Derivative | Functional Group | Activity against M. abscessus |

| Amidoxime derivative | Amidoxime | Superior to Linezolid |

| Oxime derivative | Oxime | Assessed |

| Nitrile derivative | Nitrile | Assessed |

| Amide derivative | Amide | Assessed |

| Oxime ester derivative | Oxime ester | Assessed |

Oxadiazaphospholo-Benzodioxin and Related Fusions

The synthesis of fused heterocyclic systems where an oxadiazaphosphole ring or a related phosphorus-containing heterocycle is fused to the this compound core represents a specialized area of synthetic chemistry. Such fused structures could lead to novel compounds with unique three-dimensional shapes and electronic properties, potentially resulting in new biological activities.

While specific examples of oxadiazaphospholo-benzodioxin fused systems are not extensively reported in the literature, general methods for the synthesis of fused heterocyclic systems containing phosphorus exist. orientjchem.org These methods often involve cyclocondensation, cycloaddition, or electrocyclization reactions. For instance, the synthesis of fused heterocyclic nitrogen systems containing a phosphorus atom has been achieved through reactions like [1+4] cyclocondensation and [3+2] cycloaddition. orientjchem.org

Theoretically, these synthetic strategies could be adapted to create oxadiazaphospholo-benzodioxin and related fused systems. This would likely involve starting with a suitably functionalized this compound derivative that can undergo a cyclization reaction with a phosphorus-containing reagent to form the fused heterocyclic ring. The development of such synthetic routes would be a novel area of exploration in heterocyclic chemistry.

Design Principles for Novel Benzodioxin Derivatives

The design of novel derivatives of this compound is guided by several key principles in medicinal chemistry aimed at optimizing the biological activity and drug-like properties of the molecules. These principles include structure-activity relationship (SAR) studies, pharmacophore hybridization, and bioisosteric replacement.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For benzodioxin derivatives, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its biological effect. For the closely related 1,4-benzodioxan, it has been shown that the oxygen atoms in the dioxan ring play a crucial role in receptor binding and in maintaining an optimal conformation for interaction with the biological target. nih.gov Such insights are invaluable for the rational design of new this compound derivatives with improved properties.

Pharmacophore hybridization is a strategy that combines the key structural features (pharmacophores) of two or more different biologically active molecules into a single hybrid compound. nih.gov This approach is intended to create a new molecule with enhanced affinity, efficacy, or a dual mode of action. researchgate.netnih.gov The conjugates discussed in the previous sections, such as the triazole-benzodioxin and oxazolidinone-benzodioxin hybrids, are prime examples of this design principle. The goal is to leverage the favorable properties of each component to create a superior therapeutic agent.

Bioisosteric replacement is another important design principle where one atom or functional group in a molecule is replaced by another with similar physical or chemical properties. This is often done to improve the molecule's pharmacokinetic profile, reduce toxicity, or enhance its interaction with the target. For instance, a particular functional group on the benzodioxin ring could be replaced with a bioisostere to improve metabolic stability or to fine-tune its electronic properties for better receptor binding.

By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with a higher probability of possessing desired therapeutic effects.

Advanced Spectroscopic and Structural Elucidation of 4h 1,3 Benzodioxin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural characterization of 4H-1,3-benzodioxin compounds, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR is fundamental in verifying the structure of this compound derivatives. For instance, in the synthesis of N-(2,3-dihydrobenzo nih.govscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide, a precursor to more complex derivatives, the ¹H NMR spectrum shows characteristic signals that confirm its formation. scielo.br Key signals include a singlet for the NHSO₂ proton around 10.12 ppm and signals for the aromatic and methylene (B1212753) protons in their expected regions. scielo.br

In the case of 5-(2,2-dimethyl-4H-1,3-benzodioxin)methanol, the ¹H NMR spectrum in CDCl₃ displays a singlet for the aromatic hydroxyl proton at δ 7.70 ppm and a doublet for the CH₂OH protons at δ 5.08 ppm. researchgate.net The chemical shifts and coupling constants observed in ¹H NMR spectra are crucial for assigning protons to their specific positions within the molecule. For example, in a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides, the NHCO proton consistently appears as a singlet in the range of δ 8.13-8.27 ppm. scielo.brscielo.br

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Key Proton Signals (δ ppm) | Reference |

|---|---|---|---|

| N-(2,3-dihydrobenzo nih.govscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide | - | 10.12 (s, 1H, NHSO₂), 7.57 (d, 2H), 7.27 (d, 2H), 6.62 (d, 1H), 6.56 (d, 1H), 6.47 (dd, 1H), 4.15 (br. s, 4H) | scielo.br |

| 5-(2,2-dimethyl-4H-1,3-benzodioxin)methanol | CDCl₃ | 7.90 (d, 1H), 7.70 (s, 1H, ArOH), 7.22 (t, 1H), 7.08 (d, 1H), 6.93 (d, 1H), 6.30 (d, 1H), 5.08 (d, 2H, CH₂OH), 4.26 (q, 2H), 2.24 (br, 1H), 1.34 (t, 3H) | researchgate.net |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide | - | 8.19 (s, 1H, NHCO), 7.55 (d, 2H), 7.35 (d, 2H), 7.30 (br. s, 1H), 7.26 (br. d, 1H), 7.15 (br. d, 1H), 6.91 (br. d, 1H), 6.71 (d, 1H), 6.56 (d, 1H), 6.47 (dd, 1H), 4.34 (br. s, 2H), 4.20-4.18 (m, 4H), 2.43 (s, 3H) | scielo.br |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the analysis of dihydropyrimidinone derivatives linked with 1,4-benzodioxane (B1196944), ¹³C NMR was instrumental. nih.gov The signals for the OCH₂ carbons of the 1,4-benzodioxane moiety were observed at approximately δ 53.5 and 64.8 ppm, while the carbonyl carbon (C=O) appeared around 190.4 ppm. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. libretexts.org

Phosphorus-31 NMR (³¹P NMR) for Phosphorylated Derivatives

For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is a crucial analytical tool. This technique is highly specific to the phosphorus nucleus and provides valuable information about its chemical environment and oxidation state. For example, in the study of phosphorylated enamines, the ³¹P NMR chemical shifts are used to characterize the structure of the resulting heterocycles. mdpi.com The phosphorylation of certain enamines with phosphorus pentachloride leads to the formation of cyclic phosphonium (B103445) salts, which exhibit distinct signals in the ³¹P NMR spectrum. mdpi.com For instance, the ³¹P NMR spectrum of a dichloropyrrolo[1,2-e]1,5,2-oxazaphosphorine-7-trichlorophosphonium hexachlorophosphorate showed three distinct signals at 83.5 ppm (PCl₃⁺), 11.1 ppm (POCl), and -297.7 ppm (PCl₆⁻), confirming the complex structure. mdpi.com

Two-Dimensional NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for elucidating the stereochemistry and connectivity of complex molecules. COSY experiments establish correlations between protons that are coupled to each other, helping to trace out spin systems within a molecule. longdom.orglibretexts.org HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous C-H attachments. rsc.org These techniques are particularly valuable for assigning the relative stereochemistry of substituents on the benzodioxin ring system. For example, in the structural elucidation of complex natural products containing a benzodioxin moiety, 2D NMR would be essential to define the spatial relationships between different protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the various bonds within the molecule. For example, the synthesis of N-(2,3-dihydrobenzo nih.govscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide was confirmed by the presence of an N-H stretching band at 3248 cm⁻¹, C-H stretching of the aromatic ring at 3045 cm⁻¹, and -SO₂ stretching at 1383 cm⁻¹. scielo.br In another example, 5-(2,2-dimethyl-4H-1,3-benzodioxin)methanol showed a broad O-H stretching band at 3450 cm⁻¹ and a strong C-O stretching band at 1019 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch | 3247 - 3258 | Medium | scielo.br |

| Aromatic C-H Stretch | 3043 - 3049 | Medium | scielo.br |

| Aliphatic C-H Stretch (-CH₂-) | 2926 - 2933 | Medium | scielo.br |

| Carbonyl C=O Stretch | 1701 - 1719 | Strong | scielo.brresearchgate.net |

| Aromatic C=C Stretch | 1633 - 1641 | Medium | scielo.br |

| Sulfonyl S=O Stretch | 1383 - 1390 | Strong | scielo.br |

| C-O Stretch | 1019 - 1300 | Strong | researchgate.netuc.edu |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, Medium | researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in confirming its molecular formula. researchgate.net For the parent this compound, the molecular weight is 136.15 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the GC-MS analysis of this compound, the top three peaks in the mass spectrum are observed at m/z 78, 82, and 106. nih.gov For derivatives like this compound-4-one, 5-hydroxy-2,2-dimethyl-, the molecular weight is 194.18 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives. In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. wikipedia.orgbiomedpharmajournal.org

The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, which serves as a crucial reference for identifying unknown compounds. For this compound, the NIST database provides a reference spectrum that can be compared against experimental data for confirmation. nist.gov In a typical GC-MS analysis of this compound, the mass spectrum would be compared to the NIST library entry to confirm its identity. researchgate.net The technique is also invaluable for identifying byproducts and impurities in synthetic preparations of this compound derivatives, ensuring the purity of the target compound.

For instance, the GC-MS analysis of a polyherbal formulation tentatively identified the presence of this compound-4-one, 2-(1,1-dimethylethyl)hexahydro-[2S-(2α,4aβ,8aβ)] and 2-tert-butyl hexahydro-4H-1,3-benzodioxin-4-one by comparing their mass spectra with the NIST library. researchgate.netimpactfactor.org The analysis of various plant extracts has also utilized GC-MS to identify a wide range of phytochemicals, where the retention time and mass spectra are compared against the NIST database for positive identification. botanyjournals.comusm.my

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 44813 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 29 | nih.gov |

| m/z Top Peak | 78 | nih.gov |

| m/z 2nd Highest | 82 | nih.gov |

| m/z 3rd Highest | 106 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. google.commdpi.com Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. researchgate.net This makes it a valuable tool for the analysis of a broader scope of this compound derivatives.

In LC-MS, the sample is first dissolved in a solvent and then pumped through a column packed with a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate. The separated components then flow into the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. mdpi.com

LC-MS is frequently used in the pharmaceutical industry for the analysis of complex mixtures and the identification of metabolites. google.com For example, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were analyzed using ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) to determine their effect on juvenile hormone titers in silkworm larvae. jst.go.jp This study successfully identified and quantified juvenile hormones I and II, demonstrating the sensitivity and separating power of the technique. jst.go.jp In another study, the purity of synthesized 5-tridecyl-2,2-dimethylbenzo researchgate.netdioxin-4-one was confirmed using a Thermo Finnigan LTQ-DECA-XP-MAX linear ion trap mass spectrometer with an electrospray ionization (ESI) interface. acs.org

Table 2: LC-MS Parameters for the Analysis of Ginkgolic Acid Precursors

| Parameter | Value | Reference |

| Mass Spectrometer | Thermo Finnigan LTQ-DECA-XP-MAX | acs.org |

| Ionization Mode | Electrospray Ionization (ESI) | acs.org |

| Detector Voltage | 1.5 kV | acs.org |

| Mass Analyzer Range | m/z 150 to 800 | acs.org |

| Source Voltage | 2.50 kV | acs.org |

| Capillary Temperature | 330 °C | acs.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule. vulcanchem.com By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. mdpi.comnih.gov This level of precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For instance, in the synthesis of novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton, HRMS was used to confirm the structures of the synthesized compounds. researchgate.net Similarly, the molecular formula of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid was confirmed by HRMS, which showed a calculated m/z of 249.0405 for [M-H]⁻ and a found value of 249.0403. mdpi.com The synthesis of various nucleoside analogues incorporating a this compound moiety also relied on HRMS to confirm the elemental composition of the target compounds. For example, the calculated mass for C12H18N3O3 ([M+H]+) was 252.1348, with the found mass being 252.1330. scispace.com

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid | C₁₂H₉O₆ [M-H]⁻ | 249.0405 | 249.0403 | mdpi.com |

| Cyclohexenyl Nucleoside Analogue 1 | C₁₂H₁₈N₃O₃ [M+H]⁺ | 252.1348 | 252.1330 | scispace.com |

| Cyclohexenyl Nucleoside Analogue 2 | C₁₁H₁₆N₃O₃ [M+H]⁺ | 238.1192 | 238.1179 | scispace.com |

| Cyclohexenyl Nucleoside Analogue 3 | C₁₁H₁₅FN₃O₃ [M+H]⁺ | 256.1097 | 256.1080 | scispace.com |

| Cyclohexenyl Nucleoside Analogue 4 | C₁₂H₁₇N₂O₄ [M+H]⁺ | 253.1188 | 253.1180 | scispace.com |

X-ray Diffraction for Solid-State Structural Analysis

For example, the crystal structure of a novel 4H-benzo[d] researchgate.netdioxin-4-one derivative, C10H10O4, was determined to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters were found to be a = 9.464(6) Å, b = 10.302(7) Å, c = 10.589(7) Å, and β = 114.174(11)°. researchgate.net In another study, the crystal structures of (±)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin and 2,2,2′,2′,6,6′-hexamethyl-8,8′-methylenebis(this compound) were reported, revealing that the dioxin rings in both compounds adopt distorted half-chair conformations. researchgate.net

Table 4: Crystallographic Data for a 4H-Benzo[d] researchgate.netdioxin-4-one Derivative

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.464(6) | researchgate.net |

| b (Å) | 10.302(7) | researchgate.net |

| c (Å) | 10.589(7) | researchgate.net |

| β (°) | 114.174(11) | researchgate.net |

| V (ų) | 941.8(10) | researchgate.net |

| Z | 4 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This analysis provides empirical formula data that, in conjunction with molecular weight information from mass spectrometry, can confirm the molecular formula of a synthesized compound. nih.gov

The structures of a series of novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton were characterized by elemental analysis, among other techniques. researchgate.net Similarly, the characterization of dibenzo[d,f] researchgate.netdioxepine derivatives involved elemental analysis to confirm their composition. researchgate.net While modern spectroscopic methods, particularly HRMS, have become the primary tools for molecular formula determination, elemental analysis remains a valuable confirmatory technique in the structural elucidation of new chemical entities.

Computational and Theoretical Studies on 4h 1,3 Benzodioxin

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of 4H-1,3-benzodioxin at the atomic level. These methods, ranging from high-level ab initio calculations to more computationally efficient semi-empirical approaches, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound. By approximating the electron density, DFT methods can accurately predict a variety of molecular properties. For the related compound, 1,4-benzodioxan, DFT calculations have been successfully employed to determine its structure and vibrational frequencies in its ground and excited electronic states nih.govresearchgate.net. Similar applications to this compound would involve the use of functionals such as B3LYP paired with basis sets like 6-311++G(d,p) to obtain optimized geometries, vibrational spectra, and electronic properties researchgate.netnih.gov.

These calculations can elucidate key structural parameters and predict spectroscopic data, such as infrared and Raman frequencies, which can be compared with experimental results for validation. For instance, a theoretical vibrational analysis of a related benzodioxol derivative has been performed using the DFT/B3LYP method, demonstrating the utility of this approach in understanding the vibrational modes of such heterocyclic systems.

Table 1: Representative Predicted Vibrational Frequencies for a Benzodioxin-like Structure using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| ν(C-O-C) | 1250-1050 | Asymmetric and symmetric C-O-C stretching |

| δ(CH₂) | 1465-1445 | CH₂ scissoring |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups in similar molecules.

Semi-Empirical Methods (e.g., PM3, GFN2-xTB) for Molecular Modeling

Semi-empirical methods provide a computationally less demanding alternative to DFT, making them suitable for initial explorations of large sets of molecules or for modeling larger systems. Methods like PM3 (Parametric Method 3) and the more recent GFN2-xTB (Geometry, Frequency, Noncovalent, and Extended Tight-Binding) offer a balance between speed and accuracy for predicting molecular geometries and heats of formation uni-muenchen.deucsb.edumpg.denih.gov.

PM3, a well-established NDDO-based method, has been widely used for a variety of organic molecules ucsb.edumpg.de. The GFN2-xTB method, an extended tight-binding approach, is particularly well-suited for the rapid calculation of structures and noncovalent interaction energies for systems up to approximately 1000 atoms researchgate.netnih.gov. It includes features like multipole electrostatics and density-dependent dispersion contributions, enhancing its accuracy for a broad range of chemical systems nih.govchemrxiv.org. The GFN2-xTB method has been shown to be effective in generating descriptors for machine learning models aimed at predicting reaction barriers, highlighting its utility in reactivity studies escholarship.org.

Table 2: Comparison of Computational Cost and Typical Accuracy for Different Quantum Chemical Methods

| Method | Relative Computational Cost | Typical Accuracy for Heats of Formation (kcal/mol) |

| PM3 | Low | 4-7 |

| GFN2-xTB | Very Low | 3-5 |

| DFT (B3LYP) | Medium | 2-4 |

| High-level ab initio | High | <1 |

Note: This table provides a general comparison; actual performance can vary depending on the specific molecular system.

Prediction of Molecular Reactivity and Stability

Computational methods are invaluable for predicting the reactivity and stability of molecules like this compound, providing insights that can guide synthetic efforts and explain experimental observations.

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack researchgate.netwalisongo.ac.id. For this compound, an MEP map would be expected to show negative potential (electron-rich regions) around the oxygen atoms due to their high electronegativity, making them potential sites for interaction with electrophiles. The aromatic ring would exhibit regions of both positive and negative potential, influencing its reactivity in electrophilic aromatic substitution reactions. The analysis of MEP maps can provide a qualitative prediction of the molecule's reactive behavior walisongo.ac.idwolfram.com.

Conformational Analysis and Energy Framework Calculations

The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties and biological activity. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For related heterocyclic systems, such as 1,3,2-dioxathiane and 3-methyltetrahydro-1,3-oxazine, computational methods have been used to map their potential energy surfaces and identify the most stable chair and twist-boat conformations researchgate.netresearchgate.net. A similar approach for this compound would involve systematic or stochastic conformational searches followed by geometry optimization and energy calculations using methods like DFT or high-level ab initio calculations to establish the relative stability of different conformers.

Energy framework calculations can further be used to visualize and quantify the intermolecular interactions within a crystal lattice, providing insights into the stability of the solid-state structure.

In Silico Exploration of Structure-Activity Relationships

The this compound scaffold is a component of various biologically active molecules. In silico methods play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, helping to rationalize their biological effects and to design more potent and selective analogs.

Studies on related benzodioxane derivatives have shown that modifications to the core structure can lead to compounds with a range of biological activities, including potential as anticancer agents and as antagonists for various receptors nih.govnih.gov. For example, certain 4H-benzo[d] escholarship.orgnih.govoxazin-4-one derivatives, which share a similar heterocyclic core, have been investigated for their anticancer properties through in silico docking studies and in vitro assays nih.govpjps.pk. These studies often involve docking the molecules into the active site of a target protein to predict binding affinities and modes of interaction. The insights gained from such SAR studies can guide the synthesis of novel this compound derivatives with improved therapeutic potential.

Molecular Dynamics Simulations and Docking Studies (excluding specific biological effects)nih.gov

Computational methods such as molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the behavior of this compound and its related structures at the atomic level. These in silico techniques provide detailed insights into molecular conformations, intermolecular interactions, and the stability of complexes formed between benzodioxin derivatives and various molecular targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. Docking simulations have been performed to understand the binding models of derivatives of the related compound, 1,4-benzodioxan, with various proteins. For instance, docking simulations were used to position a 1,3,4-oxadiazole derivative containing a 1,4-benzodioxan moiety into the active site of the telomerase protein (PDB ID: 3DU6) to determine a probable binding model. nih.gov Such studies are crucial for elucidating the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the formation of a stable ligand-receptor complex.

In other computational studies, the focus has been on how the structural features of benzodioxane derivatives influence their fit within specific binding sites. For example, research on 1,4-benzodioxane-benzamides explored their fit within a hydrophobic subpocket of a target protein. nih.gov These studies utilized tools like the LigPrep feature within the Schrödinger software suite for structural preparation and 2D-to-3D conversion, generating low-energy conformations for evaluation. nih.gov The length of the linker between the benzamide and benzodioxane moieties was found to be a critical factor for achieving an optimal fit, with a two-carbon linker providing a balance of flexibility and rigidity for effective binding. nih.gov

Molecular docking studies have also been applied to investigate the interactions of 1,4-benzodioxan-substituted thienyl chalcone derivatives with human monoamine oxidase B (hMAO-B), revealing key enzyme-inhibitor interactions. semanticscholar.org Similarly, derivatives of 1,4-benzodioxane (B1196944) have been docked against the β-ketoacyl-acyl carrier protein synthase III (FabH) to understand their binding modes. nih.gov

The results from these docking studies are often quantified using scoring functions that estimate the binding affinity. This data helps in comparing different derivatives and understanding their potential for interaction with a given target.

Table 1: Examples of Molecular Docking Studies on Benzodioxane Derivatives

| Ligand Class | Target Protein | PDB ID | Software/Method | Key Finding |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivative with 1,4-benzodioxan | Telomerase | 3DU6 | Docking Simulation | Determination of a probable binding model within the active site. nih.gov |

| 1,4-Benzodioxane-benzamides | Not Specified | Not Specified | Schrödinger Suite (LigPrep) | Evaluated the fit in a hydrophobic subpocket; linker length was critical for optimal binding. nih.gov |

| 1,4-Benzodioxan thienyl chalcones | Human Monoamine Oxidase B (hMAO-B) | Not Specified | Molecular Docking | Revealed enzyme-inhibitor interaction patterns. semanticscholar.org |

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target system over time. MD simulations can be used to assess the stability of the docked conformation, observe conformational changes in both the ligand and the protein, and calculate binding free energies. Although detailed MD simulation studies specifically on this compound are not extensively documented in the provided context, this technique is a standard and complementary follow-up to docking studies for this class of compounds. nih.gov For example, MD analyses have been used to confirm the structural stability of complexes involving related heterocyclic structures.

Advanced Research Applications of 4h 1,3 Benzodioxin Scaffolds

Investigation of 4H-1,3-Benzodioxin Motifs in Medicinal Chemistry Lead Discovery

The rigid, bicyclic framework of the this compound moiety serves as a valuable scaffold in the design of new therapeutic agents. vulcanchem.com Its structure is present in a multitude of biologically active compounds and can be modified to interact with various biological targets. ontosight.aiontosight.airesearchgate.net Researchers have explored its derivatives for a wide range of pharmacological activities, establishing it as a "privileged structure" in medicinal chemistry.

Derivatives of the this compound scaffold have been synthesized and evaluated as inhibitors of various enzymes, which is a key strategy in drug discovery. Studies have demonstrated that modifications to the benzodioxin ring system and its substituents can lead to potent and selective enzyme inhibition.

For instance, certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxane have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. pjps.pkjuniperpublishers.com Other derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them of interest for diabetes research. pjps.pkresearchgate.netscielo.brscielo.br

Research has also focused on monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. tandfonline.com Chalcone derivatives incorporating a 1,4-benzodioxan ring have been developed as potent, selective, and reversible inhibitors of human MAO-B. tandfonline.com Furthermore, derivatives have been designed to target bacterial enzymes like β-ketoacyl-ACP synthase (FabH), demonstrating antibacterial potential. researchgate.net The lipoxygenase enzyme, which plays a role in inflammatory pathways, has also been a target, with some benzodioxin-based compounds showing decent inhibitory action. nih.govacs.org

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides | Acetylcholinesterase (AChE), α-glucosidase | Moderate inhibition of both enzymes, with specific derivatives showing better activity against one or the other. IC50 values for AChE were 26.25±0.11 μM for one derivative, and for α-glucosidase, 74.52±0.07 µM for another. pjps.pk |

| 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles | α-glucosidase, α-amylase, Xanthine (B1682287) Oxidase | Potent inhibition of α-glucosidase and α-amylase with IC50 values comparable to Acarbose. Remarkable inhibitory ability against xanthine oxidase. researchgate.net |

| 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) | The majority of the synthesized compounds showed potent and highly selective inhibitory activity against human MAO-B. The most potent compound exhibited an IC50 of 0.026μM. tandfonline.com |

| 1,4-Benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives | E. coli FabH | Designed compounds exhibited significant inhibitory activity against E. coli FabH, with the best compound showing an IC50 of 0.06 μΜ. researchgate.net |

| N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Lipoxygenase | Certain derivatives displayed decent inhibition against lipoxygenase, with IC50 values around 85-90 mM. nih.gov |

| N-Alkyl/aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo- ontosight.ai-dioxine-6-sulfonamides | α-glucosidase, Urease | Synthesized compounds displayed moderate to weak enzyme inhibition against both enzymes. jcsp.org.pk |

The this compound scaffold is instrumental in developing molecules that can modulate various biological pathways, showing potential in treating a range of diseases. Its derivatives have been investigated for anti-inflammatory, anticancer, antimicrobial, and antiviral activities. ontosight.aiontosight.ai The core structure allows for interaction with specific biological targets, thereby influencing cellular processes like proliferation and apoptosis.

The benzodioxin ring system is a component of compounds explored for their cardiovascular properties and as antagonists of α- or β-adrenergic receptors. acs.org They also show affinity for serotonin (B10506) receptors, which are targets for treating conditions like schizophrenia. acs.org The versatility of the scaffold is further highlighted by its incorporation into compounds that potentiate AMPA receptors, which are of interest for treating neurodegenerative diseases. jcsp.org.pk The structural rigidity and potential for stereospecific substitutions make the benzodioxin moiety a valuable tool for achieving receptor subtype selectivity. researchgate.net Research has shown that compounds containing this scaffold can be developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses, making them useful for conditions like asthma and arthritis. acs.orgeurekaselect.com

Several derivatives of this compound have been researched for their antioxidant properties. These compounds can protect against oxidative stress-related damage. The presence of a hydroxyl group on the benzodioxin framework is often a key feature for this activity.

A notable area of research is the development of this compound-6-ol derivatives as new analogs of Vitamin E (tocopherol). oup.com These synthetic analogs have been synthesized and their reaction rates with phenoxyl radicals measured to quantify their antioxidant activity. oup.comacs.org Studies have shown a correlation between the antioxidant activity of these derivatives and their peak oxidation potentials. oup.com Research into 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant, further underscores the potential of this scaffold in creating effective stabilizers. acs.org Additionally, a series of 2,3-dihydro-1,4-benzodioxin derivatives have been developed as potent inhibitors of human low-density lipoprotein (LDL) peroxidation, with some compounds being significantly more active than the reference drug probucol. acs.org The presence of a thiol group in some triazole-based benzodioxin derivatives might also contribute to their potential antioxidant activity. ontosight.ai

Role of this compound as Synthetic Intermediates in Organic Synthesis

The this compound framework is a valuable synthetic intermediate in organic chemistry. researchgate.net Its structure can serve as a protected form of salicylic (B10762653) acid, which is useful in the multi-step synthesis of complex, biologically active natural products like salicylihalamide A and apicularen A1. wiserpub.com